Rogletimide
Rogletimide
Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.
Brand Name:
Vulcanchem
CAS No.:
121840-95-7
VCID:
VC20876010
InChI:
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
SMILES:
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
Rogletimide
CAS No.: 121840-95-7
Cat. No.: VC20876010
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids. |
|---|---|
| CAS No. | 121840-95-7 |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) |
| Standard InChI Key | QXKJWHWUDVQATH-UHFFFAOYSA-N |
| SMILES | CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
| Canonical SMILES | CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
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